6-methoxy-1-(phenylsulfonyl)-1H-indole
Overview
Description
6-Methoxy-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C15H13NO3S It is an indole derivative, characterized by the presence of a methoxy group at the 6th position and a phenylsulfonyl group at the 1st position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(phenylsulfonyl)-1H-indole typically involves the reaction of 6-methoxyindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 6-methoxy-1-(phenylsulfonyl)indole-2-carboxylic acid.
Reduction: Formation of 6-methoxy-1-(phenylthiol)-1H-indole.
Substitution: Formation of 6-methoxy-1-(phenylsulfonyl)-3-nitro-1H-indole or 6-methoxy-1-(phenylsulfonyl)-3-bromo-1H-indole.
Scientific Research Applications
6-Methoxy-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole ring can intercalate into DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- 6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Methoxy-1-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methoxyindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-13-8-7-12-9-10-16(15(12)11-13)20(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDGGRRRGDZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357372 | |
Record name | 6-methoxy-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56995-13-2 | |
Record name | 6-methoxy-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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